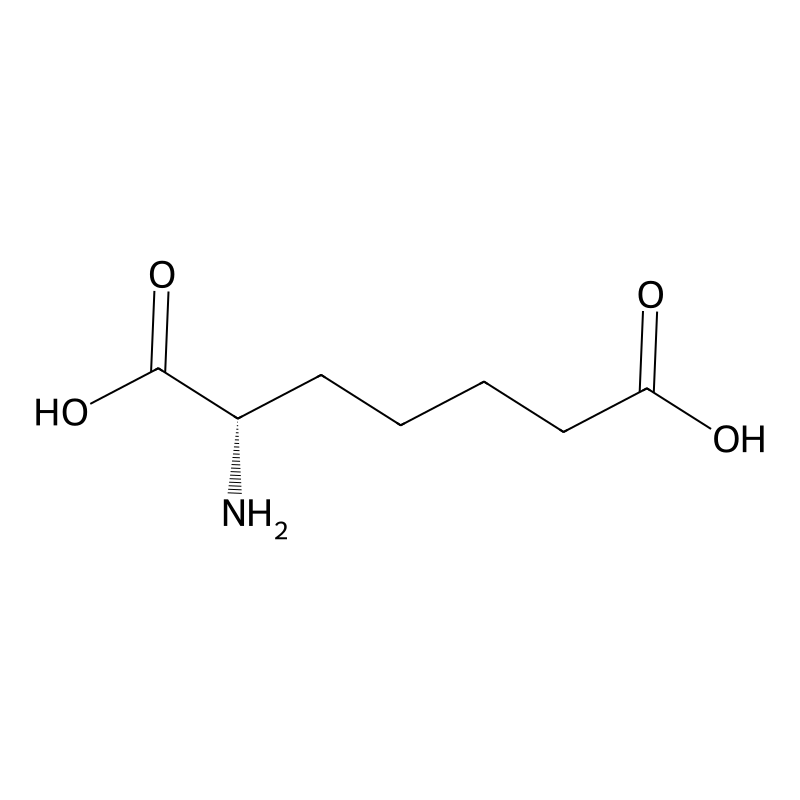

(2S)-2-aminoheptanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-aminoheptanedioic acid is a natural product found in Asplenium wilfordii with data available.

(2S)-2-aminoheptanedioic acid, also known as L-2-aminopimelic acid, is a non-proteinogenic amino acid characterized by its unique structure and properties. With the molecular formula C₇H₁₃NO₄ and a molecular mass of 175.18 g/mol, this compound features a heptanedioic acid backbone with an amino group at the second carbon position. The compound has a melting point range of 264-267 °C, indicating its stability under various conditions .

The structural representation of (2S)-2-aminoheptanedioic acid can be depicted using the following SMILES notation: N[C@@H](CCCCC(O)=O)C(O)=O, which illustrates its chiral center at the second carbon atom . This compound plays a significant role in various biological processes and has garnered interest in both synthetic and natural product chemistry.

- Decarboxylation: Removal of a carboxyl group, leading to the formation of amines.

- Transamination: Reaction with α-keto acids to form new amino acids, which is crucial in amino acid metabolism.

- Peptide Bond Formation: As an amino acid, it can participate in peptide synthesis, linking with other amino acids to form proteins.

Additionally, (2S)-2-aminoheptanedioic acid can act as both a Bronsted acid and base due to its amino and carboxylic groups, allowing it to participate in various acid-base reactions .

(2S)-2-aminoheptanedioic acid is recognized for its role as a bacterial metabolite. It is involved in metabolic pathways within certain bacteria and may contribute to the synthesis of other biologically relevant compounds. Its presence has been noted in various microbial species, indicating its potential ecological significance .

Research indicates that this compound may exhibit antibacterial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its structural similarities to other amino acids suggest potential interactions within biological systems that warrant exploration.

The synthesis of (2S)-2-aminoheptanedioic acid can be achieved through several methods:

- Chemical Synthesis: Utilizing starting materials such as heptanedioic acid and introducing an amino group via reductive amination or other organic transformations.

- Biological Synthesis: Fermentation processes using specific strains of bacteria that naturally produce this compound can yield (2S)-2-aminoheptanedioic acid. This method is often more sustainable and environmentally friendly than traditional chemical synthesis .

(2S)-2-aminoheptanedioic acid has several applications across various fields:

- Pharmaceuticals: Its potential antibacterial properties make it a candidate for drug development aimed at treating infections.

- Biotechnology: Used as a building block in peptide synthesis and protein engineering.

- Nutritional Supplements: Investigated for its role in metabolic processes, potentially contributing to dietary formulations.

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis and pharmaceutical research .

Interaction studies involving (2S)-2-aminoheptanedioic acid focus on its biochemical interactions within metabolic pathways. Research has shown that this compound can interact with enzymes involved in amino acid metabolism, influencing the synthesis and degradation of various metabolites. Additionally, studies on its interaction with cell membranes suggest potential roles in cellular signaling or transport mechanisms .

(2S)-2-aminoheptanedioic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-α-Aminopimelic Acid | C₇H₁₃NO₄ | Closely related; often used interchangeably |

| L-Lysine | C₆H₁₄N₂O₂ | A proteinogenic amino acid with different side chains |

| L-Arginine | C₆H₁₄N₄O₂ | Contains a guanidinium group; plays distinct roles in metabolism |

| L-Glutamic Acid | C₅H₉NO₄ | An important neurotransmitter; differs by one carbon |

| L-Valine | C₅H₁₁NO₂ | A branched-chain amino acid; essential for protein synthesis |

The uniqueness of (2S)-2-aminoheptanedioic acid lies in its specific heptanedioic structure and non-proteinogenic nature, distinguishing it from other common amino acids while still retaining functional similarities that may be exploited in biochemical applications .